Cas no 2249767-83-5 ((3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride)

(3,5-Dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is a chiral derivative of alanine, featuring a dinitrophenylmethyl ester group. This compound is primarily utilized in peptide synthesis and biochemical research due to its role as a protected amino acid derivative. The presence of the dinitrophenyl (DNP) group enhances stability and facilitates selective deprotection under mild conditions. The hydrochloride salt improves solubility in polar solvents, making it suitable for aqueous reaction systems. Its stereochemical purity (S-configuration) ensures consistency in asymmetric synthesis applications. The compound’s reactivity and selectivity make it valuable for constructing complex peptides or modified amino acid frameworks, particularly where controlled ester hydrolysis or nucleophilic substitution is required.
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride structure
2249767-83-5 structure
Product name:(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
CAS No:2249767-83-5
MF:C10H12ClN3O6
Molecular Weight:305.671781539917
CID:6184916
PubChem ID:165993318

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride 化学的及び物理的性質

名前と識別子

    • (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
    • (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate;hydrochloride
    • 2249767-83-5
    • EN300-39854979
    • インチ: 1S/C10H11N3O6.ClH/c1-6(11)10(14)19-5-7-2-8(12(15)16)4-9(3-7)13(17)18;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1
    • InChIKey: YRRSOYOVCYKXJO-RGMNGODLSA-N
    • SMILES: Cl.O(C([C@H](C)N)=O)CC1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

  • 精确分子量: 305.0414628g/mol
  • 同位素质量: 305.0414628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 341
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 144Ų

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-39854979-0.1g
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
0.1g
$461.0 2023-07-06
1PlusChem
1P02AF1S-1g
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
1g
$1705.00 2024-05-25
Enamine
EN300-39854979-0.5g
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
0.5g
$1037.0 2023-07-06
Aaron
AR02AFA4-10g
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
10g
$7879.00 2023-12-15
Aaron
AR02AFA4-1g
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
1g
$1853.00 2025-02-17
1PlusChem
1P02AF1S-50mg
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
50mg
$444.00 2024-05-25
Aaron
AR02AFA4-50mg
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
50mg
$450.00 2025-02-17
Enamine
EN300-39854979-1.0g
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
1.0g
$1329.0 2023-07-06
Aaron
AR02AFA4-250mg
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
250mg
$932.00 2025-02-17
Enamine
EN300-39854979-10.0g
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
2249767-83-5 95%
10.0g
$5712.0 2023-07-06

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride 関連文献

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochlorideに関する追加情報

Recent Advances in the Study of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride (CAS: 2249767-83-5)

In recent years, (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride (CAS: 2249767-83-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique dinitrophenyl and amino acid ester moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

One of the key breakthroughs in the research of this compound is its role as a prodrug. Recent findings suggest that (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride can be effectively metabolized in vivo to release active drug molecules, thereby enhancing bioavailability and reducing side effects. This property makes it a valuable candidate for drug delivery systems, particularly in the treatment of neurological disorders and inflammatory diseases.

Another area of interest is the compound's interaction with biological targets. Advanced spectroscopic and computational studies have revealed that the dinitrophenyl group plays a crucial role in binding to specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways, which could have implications for cancer therapy. These findings are supported by in vitro and in vivo experiments, demonstrating significant inhibitory effects at nanomolar concentrations.

The synthesis of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles. These advancements not only facilitate large-scale production but also reduce environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain. The stability of the compound under physiological conditions and its potential toxicity profiles require further investigation. Ongoing studies are employing advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), to address these issues. Preliminary data indicate that structural modifications could enhance stability without compromising efficacy.

In conclusion, (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride represents a versatile and promising compound in the realm of chemical biology and drug development. Its unique properties and mechanisms of action offer numerous opportunities for therapeutic innovation. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications, paving the way for novel treatments in various medical fields.

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